Cas no 2224505-67-1 (N-[1-(1-Methylpyrazol-4-yl)pyrrolidin-3-yl]prop-2-enamide)

N-[1-(1-Methylpyrazol-4-yl)pyrrolidin-3-yl]prop-2-enamide is a synthetic organic compound featuring a pyrrolidine core substituted with a 1-methylpyrazol-4-yl group and an acrylamide moiety. This structure imparts versatility in medicinal chemistry and drug discovery, particularly as a potential intermediate for kinase inhibitors or bioactive scaffolds. The acrylamide group enables covalent binding to biological targets, while the pyrazole and pyrrolidine rings contribute to favorable pharmacokinetic properties, such as improved solubility and metabolic stability. Its well-defined synthetic route ensures high purity and reproducibility, making it suitable for research applications in lead optimization and structure-activity relationship studies. The compound's balanced lipophilicity and steric profile further enhance its utility in designing targeted therapeutics.
N-[1-(1-Methylpyrazol-4-yl)pyrrolidin-3-yl]prop-2-enamide structure
2224505-67-1 structure
Product name:N-[1-(1-Methylpyrazol-4-yl)pyrrolidin-3-yl]prop-2-enamide
CAS No:2224505-67-1
MF:C11H16N4O
Molecular Weight:220.270941734314
CID:5411033
PubChem ID:136551539

N-[1-(1-Methylpyrazol-4-yl)pyrrolidin-3-yl]prop-2-enamide 化学的及び物理的性質

名前と識別子

    • Z3488583492
    • AKOS033934890
    • N-[1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]prop-2-enamide
    • 2224505-67-1
    • N-[1-(1-Methylpyrazol-4-yl)pyrrolidin-3-yl]prop-2-enamide
    • EN300-7530861
    • インチ: 1S/C11H16N4O/c1-3-11(16)13-9-4-5-15(7-9)10-6-12-14(2)8-10/h3,6,8-9H,1,4-5,7H2,2H3,(H,13,16)
    • InChIKey: WCONYLBJNKDVMJ-UHFFFAOYSA-N
    • SMILES: O=C(C=C)NC1CN(C2C=NN(C)C=2)CC1

計算された属性

  • 精确分子量: 220.13241115g/mol
  • 同位素质量: 220.13241115g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 281
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.2Ų
  • XLogP3: 0.5

N-[1-(1-Methylpyrazol-4-yl)pyrrolidin-3-yl]prop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7530861-1.0g
N-[1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]prop-2-enamide
2224505-67-1 95.0%
1.0g
$0.0 2025-03-10

N-[1-(1-Methylpyrazol-4-yl)pyrrolidin-3-yl]prop-2-enamide 関連文献

N-[1-(1-Methylpyrazol-4-yl)pyrrolidin-3-yl]prop-2-enamideに関する追加情報

Comprehensive Analysis of N-[1-(1-Methylpyrazol-4-yl)pyrrolidin-3-yl]prop-2-enamide (CAS No. 2224505-67-1): Properties, Applications, and Research Insights

The compound N-[1-(1-Methylpyrazol-4-yl)pyrrolidin-3-yl]prop-2-enamide (CAS No. 2224505-67-1) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and chemical research. This molecule, characterized by a pyrrolidine core linked to a 1-methylpyrazole moiety and an acrylamide functional group, presents a versatile scaffold for drug discovery and material science. Researchers and industry professionals frequently search for terms like "synthesis of N-[1-(1-Methylpyrazol-4-yl)pyrrolidin-3-yl]prop-2-enamide", "CAS 2224505-67-1 applications", and "biological activity of acrylamide derivatives", reflecting the growing interest in this compound.

From a structural perspective, N-[1-(1-Methylpyrazol-4-yl)pyrrolidin-3-yl]prop-2-enamide combines the rigidity of the pyrrolidine ring with the hydrogen-bonding capability of the acrylamide group, making it an attractive candidate for molecular design. The presence of the 1-methylpyrazole unit further enhances its potential as a kinase inhibitor or a modulator of protein-protein interactions. Recent studies have explored its role in targeting specific enzymes, with queries like "kinase inhibition by pyrrolidine derivatives" and "pyrazole-containing drug candidates" trending in scientific databases.

The synthetic routes to CAS No. 2224505-67-1 often involve multi-step organic transformations, including amide coupling reactions and heterocyclic ring formations. Optimizing these processes is a key focus area, as evidenced by search terms such as "efficient synthesis of N-[1-(1-Methylpyrazol-4-yl)pyrrolidin-3-yl]prop-2-enamide" and "scale-up production of pyrrolidine acrylamides". Green chemistry approaches, including catalytic methods and solvent-free conditions, are increasingly being applied to improve the sustainability of its production.

In the context of drug discovery, N-[1-(1-Methylpyrazol-4-yl)pyrrolidin-3-yl]prop-2-enamide has shown promise in preliminary screenings for various therapeutic areas. Its acrylamide group can participate in Michael addition reactions with biological thiols, a property that has led to investigations into its potential as a covalent binder. This aligns with popular searches like "covalent inhibitors in drug design" and "pyrazole-pyrrolidine hybrids as pharmaceuticals". However, thorough ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are necessary to evaluate its drug-like properties fully.

Beyond pharmaceuticals, CAS 2224505-67-1 has potential applications in material science. The conjugated system formed by the acrylamide and pyrazole moieties may contribute to interesting electronic properties, making it relevant for searches such as "organic electronic materials with heterocycles" and "pyrrolidine derivatives in polymer chemistry". Researchers are exploring its incorporation into smart materials and functional coatings, where its structural features could impart desired characteristics like tunable hydrophobicity or photo-responsiveness.

Quality control and analytical characterization of N-[1-(1-Methylpyrazol-4-yl)pyrrolidin-3-yl]prop-2-enamide are critical for its reliable use in research and development. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed, as indicated by frequent queries for "analytical methods for CAS 2224505-67-1" and "purity standards for pyrrolidine derivatives". Establishing robust analytical protocols ensures batch-to-batch consistency and facilitates structure-activity relationship studies.

The future research directions for CAS No. 2224505-67-1 are likely to focus on expanding its utility across multiple disciplines. With the increasing integration of artificial intelligence in chemical research, we anticipate growing interest in "computational modeling of N-[1-(1-Methylpyrazol-4-yl)pyrrolidin-3-yl]prop-2-enamide" and "machine learning for pyrrolidine derivative optimization". Additionally, the compound's potential in addressing current challenges in targeted therapy and sustainable chemistry makes it a compelling subject for ongoing investigation.

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